3-Bromobenzylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

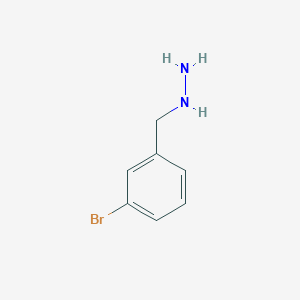

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJAAGDKMIUIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588325 | |

| Record name | [(3-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-95-1 | |

| Record name | [(3-Bromophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51859-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromobenzylhydrazine chemical properties and structure

An In-Depth Technical Guide to 3-Bromobenzylhydrazine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

As a foundational scaffold in contemporary drug discovery, this compound presents a unique combination of structural features and reactivity that make it a valuable building block for medicinal chemists. Its architecture, comprising a meta-substituted bromophenyl ring linked to a reactive hydrazine moiety via a methylene bridge, offers multiple avenues for synthetic diversification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and strategic applications of this compound, grounded in established chemical principles and field-proven insights. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the hydrazine group serves as a versatile handle for constructing a wide array of heterocyclic systems and hydrazone-based conjugates.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular formula, C7H9BrN2, and a molecular weight of approximately 201.06 g/mol .[1] The structure features a benzyl group substituted with a bromine atom at the meta position of the aromatic ring, and a hydrazine (-NHNH2) group attached to the benzylic carbon. This arrangement imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and role as a pharmaceutical intermediate.

Structural Diagram

The structural formula provides a clear representation of the atomic connectivity and spatial arrangement of the molecule.

Caption: Chemical structure of [(3-Bromophenyl)methyl]hydrazine.[1]

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 51859-95-1 | [1] |

| Molecular Formula | C7H9BrN2 | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | [(3-Bromophenyl)methyl]hydrazine | [1] |

| Appearance | Typically an oil or low-melting solid | N/A |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | N/A |

Spectroscopic Characterization

While a dedicated spectrum for this compound is not publicly available, its spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The benzylic methylene protons (-CH2-) should present as a singlet at approximately δ 3.8-4.0 ppm, similar to the benzylic protons in 3-bromobenzylamine hydrochloride.[2] The hydrazine protons (-NHNH2) will likely appear as broad singlets that can exchange with D2O, with chemical shifts that are highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon atom attached to the bromine (C-Br) appearing around δ 122 ppm and the other aromatic carbons between δ 125-135 ppm. The benzylic carbon (-CH2-) is anticipated to have a chemical shift in the range of δ 50-60 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands are expected for N-H stretching of the hydrazine group around 3300-3400 cm⁻¹.[3][4] C-H stretching vibrations from the aromatic ring will be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group will appear just below 3000 cm⁻¹.[3] The C=C stretching vibrations of the benzene ring will produce characteristic peaks in the 1400-1600 cm⁻¹ region.[3][5] A C-Br stretching band may be observed in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step pathway starting from commercially available 3-bromobenzaldehyde. The chosen pathway ensures high yields and purity by leveraging well-established and reliable chemical transformations. The rationale is to first create a good leaving group at the benzylic position, which can then be displaced by hydrazine.

Synthetic Workflow Diagram

Caption: A multi-step synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Reduction of 3-Bromobenzaldehyde to 3-Bromobenzyl Alcohol

-

Dissolve 3-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding water, followed by acidification with 1M HCl to neutralize the excess borohydride.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-bromobenzyl alcohol, which can be used in the next step without further purification if sufficiently pure.

Step 2: Conversion of 3-Bromobenzyl Alcohol to 3-Bromobenzyl Bromide

-

Dissolve 3-bromobenzyl alcohol (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. This reaction is highly exothermic and generates HBr gas; therefore, it must be performed in a well-ventilated fume hood. The use of PBr₃ is effective for converting primary alcohols to alkyl bromides with minimal rearrangement.[6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford 3-bromobenzyl bromide.[7]

Step 3: Synthesis of this compound

-

Dissolve 3-bromobenzyl bromide (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 eq) to the solution. A large excess of hydrazine is used to minimize the formation of the dibenzylhydrazine byproduct.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent like dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product.

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in medicinal chemistry stems from the distinct reactivity of its two key functional domains: the hydrazine moiety and the brominated aromatic ring.

Reactivity of the Hydrazine Moiety

The primary amine of the hydrazine group is a potent nucleophile, readily reacting with electrophiles. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental in creating linkers or pharmacophores in drug candidates.

Caption: General reaction scheme for hydrazone formation.

This hydrazone linkage is present in numerous biologically active compounds and can be designed to target specific enzymes or receptors. For example, hydrazine-containing scaffolds have been explored in the development of anticancer agents.[8]

Reactivity of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for introducing further molecular complexity. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the strategic attachment of other aryl, vinyl, or alkynyl groups, enabling the exploration of a vast chemical space during lead optimization. This approach is a cornerstone of modern drug discovery for building libraries of compounds with diverse substitutions.

Role in Drug Design and Development

This compound serves as a key intermediate in the synthesis of novel therapeutic agents. Its fragments can be found in molecules designed as enzyme inhibitors, receptor antagonists, and other targeted therapies.

-

Enzyme Inhibition: The benzylhydrazine core can be elaborated to fit into the active sites of enzymes. For instance, derivatives could be designed as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression.[9][10]

-

Prodrug Strategies: The hydrazine moiety can be used to create prodrugs that release the active parent drug under specific physiological conditions.[11][12][13] This can improve drug delivery, particularly to challenging targets like the central nervous system (CNS).[11][13]

-

Scaffold for Heterocyclic Synthesis: Hydrazines are precursors to a wide variety of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and indazoles. These ring systems are privileged structures in medicinal chemistry, frequently appearing in approved drugs.

Safety, Handling, and Storage

As with many hydrazine derivatives and brominated organic compounds, this compound must be handled with appropriate care.

-

Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Inhalation, ingestion, or skin contact may be harmful.[16]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16] Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of novel compounds in the field of drug discovery. Its dual reactivity allows for the independent functionalization of both the hydrazine group and the aromatic ring, providing a powerful platform for generating diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity enables researchers to strategically incorporate this scaffold into rational drug design programs aimed at developing next-generation therapeutics.

References

-

NIST. 3-Bromobenzoic acid hydrazide - NIST WebBook. [Online] Available at: [Link]

-

PubChem. m-Bromobenzohydrazide. [Online] Available at: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Online] Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]

-

PubMed Central. Identifying mechanism-of-action targets for drugs and probes. [Online] Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

ResearchGate. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Online] Available at: [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY (IR). [Online] Available at: [Link]

-

University of Ottawa. (Br) Bromine NMR. [Online] Available at: [Link]

-

ChemRxiv. 3-Bromotetrazine: A Versatile Precursor for the Synthesis of 3-Monosubstituted s-Tetrazines and the Labelling of Macromolecule. [Online] Available at: [Link]

-

PubChem. 3-Bromobenzaldehyde. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Online] Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. [Online] Available at: [Link]

-

PubMed. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug.... [Online] Available at: [Link]

-

ResearchGate. Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Online] Available at: [Link]

-

PubMed Central. Drug–Target Kinetics in Drug Discovery. [Online] Available at: [Link]

-

PubMed Central. Prodrug Approaches for CNS Delivery. [Online] Available at: [Link]

- Google Patents. Synthetic method of 3-bromopyridine.

-

NIH. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Online] Available at: [Link]

-

Khan Academy. Reactions at the benzylic position. [Online] Available at: [Link]

-

PubMed Central. Prodrugs and their activation mechanisms for brain drug delivery. [Online] Available at: [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online] Available at: [Link]

-

YouTube. Synthesis of p-Bromopropylbenzene. [Online] Available at: [Link]

Sources

- 1. CAS 51859-95-1 | 3-Bromo-benzyl-hydrazine - Synblock [synblock.com]

- 2. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. Khan Academy [khanacademy.org]

- 7. 3-Bromobenzyl bromide | 823-78-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromobenzylhydrazine from 3-Bromobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzylhydrazine from 3-bromobenzyl bromide. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, experimental procedures, and practical considerations involved in this important transformation. The document covers the reaction mechanism, a step-by-step synthesis protocol, purification techniques, and the significant role of this compound as a building block in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted benzylhydrazines are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their unique structural features and reactivity make them valuable pharmacophores and versatile building blocks for the synthesis of a wide range of biologically active molecules. Among these, this compound serves as a key intermediate in the development of novel therapeutics, particularly in the area of neurology and oncology.

The presence of the bromine atom at the meta position of the benzene ring offers several advantages in drug design. It can modulate the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity to biological targets.[]

One of the most notable applications of benzylhydrazine derivatives is in the development of monoamine oxidase (MAO) inhibitors.[2] MAOs are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression, Parkinson's disease, and other neurological disorders.[3][4][5] The benzylhydrazine scaffold is a key feature in several known MAO inhibitors.

This guide will focus on the practical synthesis of this compound, providing a robust and reproducible protocol for its preparation from commercially available starting materials.

The Chemical Transformation: A Mechanistic Perspective

The synthesis of this compound from 3-bromobenzyl bromide is a classic example of a nucleophilic substitution reaction. In this case, hydrazine, a potent nucleophile, displaces the bromide ion from the benzylic carbon of 3-bromobenzyl bromide.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound hydrochloride.

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-bromobenzyl bromide in ethanol.

-

Addition of Hydrazine: To the stirred solution, add a significant excess (typically 10-20 equivalents) of hydrazine monohydrate. The addition may be slightly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol and hydrazine under reduced pressure using a rotary evaporator.

-

To the residue, add water and diethyl ether.

-

Transfer the mixture to a separatory funnel.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the desired product, making it water-soluble, while the unreacted starting material and non-basic byproducts remain in the organic layer.

-

Separate the layers and wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

-

Basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is greater than 10. This will deprotonate the this compound, making it soluble in an organic solvent.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as an oil or a low-melting solid.

-

For further purification and to obtain a stable solid, the product can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Molar Ratio (3-Bromobenzyl Bromide : Hydrazine) | 1 : 10-20 | A large excess of hydrazine is crucial to minimize side reactions. |

| Solvent | Ethanol | A common solvent for this type of reaction. |

| Reaction Temperature | Reflux | Typically around 78 °C for ethanol. |

| Reaction Time | 4-6 hours | Monitor by TLC for completion. |

| Typical Yield | 70-85% | Yield can vary depending on reaction scale and purification method. |

Causality Behind Experimental Choices

-

Excess Hydrazine: The use of a large excess of hydrazine serves two primary purposes. Firstly, it drives the reaction to completion by Le Chatelier's principle. Secondly, and more importantly, it minimizes the formation of the dialkylated byproduct, 1,2-bis(3-bromobenzyl)hydrazine. Since hydrazine has two nucleophilic nitrogen atoms, it can react with two molecules of the benzyl bromide. By using a large excess of hydrazine, the probability of a second alkylation on the already mono-substituted hydrazine is significantly reduced.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and hydrazine hydrate. Its boiling point allows for the reaction to be carried out at a reasonably elevated temperature to ensure a good reaction rate without being excessively high.

-

Acid-Base Extraction: This is a critical step for purification. This compound is a basic compound due to the presence of the hydrazine moiety. By converting it to its protonated form (the hydrochloride salt), it becomes soluble in the aqueous phase, allowing for the separation from non-basic organic impurities. Subsequent basification regenerates the free base, which can then be extracted back into an organic solvent.

-

Conversion to Hydrochloride Salt: The free base of this compound can be an oil or a low-melting solid, which can be difficult to handle and purify. Converting it to the hydrochloride salt typically results in a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.

Conclusion and Future Outlook

The synthesis of this compound from 3-bromobenzyl bromide is a straightforward and efficient process based on the principles of nucleophilic substitution. The protocol outlined in this guide provides a reliable method for obtaining this valuable building block in good yield and purity. The strategic importance of this compound in medicinal chemistry, particularly in the design of MAO inhibitors and other neurologically active compounds, underscores the value of a well-understood and optimized synthetic route. As the demand for novel therapeutics continues to grow, the utility of versatile intermediates like this compound in the drug discovery pipeline is expected to remain high. Future research may focus on developing even more efficient and greener synthetic methodologies, as well as exploring the full potential of this scaffold in the design of new and improved therapeutic agents.

References

-

Aston University. (n.d.). Attempted preparation of benzylhydrazine hydrochloride:- condensation-reduction method. Aston Publications Explorer. Retrieved January 17, 2026, from [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

-

G, P., & P, B. (2018). Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. European Journal of Medicinal Chemistry, 148, 203–214. [Link]

-

Hassan, A. S. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(3), 3299–3312. [Link]

-

K, K., & S, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3409. [Link]

-

K, S., & S, L. (2025). Pharmacophore modeling in drug design. Journal of Biomedical Science, 32(1), 1. [Link]

-

Organic Syntheses. (n.d.). Substituted Pyrazoles from Nitro-Olefins and N-Monosubstituted Hydrazones: 1-Benzyl-5-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole. Retrieved January 17, 2026, from [Link]

-

Son, S. Y., Park, C., & Lee, J. Y. (2013). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 7, 1139–1146. [Link]

-

Sung, J., Kim, M., & Lee, J. Y. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

-

T, P., & V, S. (2020). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

-

T, T., & V, S. (2022). Design, Synthesis, In Silico and POM Studies for the Identification of the Pharmacophore Sites of Benzylidene Derivatives. Molecules, 27(11), 3409. [Link]

-

V, V., & S, L. (2021). Discovery of Novel Glucagon Receptor Antagonists Using Combined Pharmacophore Modeling and Docking. Journal of Molecular Modeling, 27(1), 1. [Link]

-

Zhang, H., & Wang, Y. (2020). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 44(1), 108–112. [Link]

-

van der Walt, M. M., Milne, P. J., & Terre'Blanche, G. (2013). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 7, 1139–1146. [Link]

Sources

- 2. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 3-Bromobenzylhydrazine Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromobenzylhydrazine hydrochloride. Moving beyond a simple cataloging of properties, this document elucidates the compound's core utility, provides field-proven insights into its handling and application, and explains the causal chemistry behind its synthetic transformations.

Section 1: Strategic Importance in Synthesis

This compound hydrochloride (CAS No. 1384427-52-4) is a versatile bifunctional reagent prized in modern organic synthesis. Its strategic value lies in the unique combination of a reactive hydrazine moiety and a synthetically versatile brominated aromatic ring.

-

The Hydrazine Moiety: This functional group is a powerful nucleophile and a precursor to hydrazones, which are key intermediates in the construction of nitrogen-containing heterocycles. Its hydrochloride salt form enhances stability, improves handling characteristics, and often simplifies purification compared to the more reactive and potentially unstable free base.[1]

-

The 3-Bromobenzyl Group: The bromine atom, positioned at the meta-position of the benzyl ring, serves as a crucial handle for post-synthetic modification. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse chemical functionalities. This capability is paramount in the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

This dual functionality makes this compound hydrochloride an ideal building block for creating complex scaffolds, particularly in the synthesis of novel indoles, pyrazoles, and other pharmacologically relevant heterocycles.[2]

Section 2: Core Physicochemical and Safety Profile

Precise knowledge of a reagent's properties is fundamental to its effective and safe use. The following tables summarize the essential data for this compound hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1384427-52-4 | [1] |

| Synonyms | [(3-Bromophenyl)methyl]hydrazine hydrochloride | [1] |

| Molecular Formula | C₇H₁₀BrClN₂ | [1] |

| Molecular Weight | 237.53 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [1] |

| Melting Point | Data not readily available in published literature. | |

| Solubility | Data not readily available. Expected to be soluble in polar protic solvents like methanol and water. |

Table 2: GHS Safety and Handling Information

As a hydrazine derivative, this compound must be handled with appropriate caution. The following data is compiled from supplier safety information.[1] Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.

| Category | Information |

| Signal Word | Danger |

| Pictogram | |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Expert Handling Insights:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is common, but check supplier SDS for specific recommendations), and splash-proof safety goggles or a face shield.

-

Weighing: Weighing should be performed in a ventilated enclosure if possible. Avoid generating dust.

-

Inert Atmosphere: While the hydrochloride salt is more stable than the free base, long-term storage under an inert atmosphere (Nitrogen or Argon) is recommended to prevent gradual degradation from air and moisture.[1]

Section 3: Representative Synthesis of the Reagent

While this compound hydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. A common and logical approach involves the nucleophilic substitution of a benzyl halide with a hydrazine source, followed by salt formation.

Diagram: Synthetic Workflow

Caption: Representative synthesis of this compound HCl.

Causality Behind Experimental Choices:

-

Excess Hydrazine: Hydrazine hydrate is used in significant excess. This is a critical control measure. The initial product, (3-bromobenzyl)hydrazine, is still a nucleophile and can react with another molecule of 3-bromobenzyl bromide to form an undesired N,N'-bis(3-bromobenzyl)hydrazine byproduct. A large excess of the initial hydrazine statistically favors the monosubstitution reaction.

-

Solvent Choice: Ethanol is a common solvent as it readily dissolves both the organic halide and hydrazine hydrate, facilitating the reaction.

-

Salt Formation for Purification: The free base, (3-bromobenzyl)hydrazine, is an oil or low-melting solid that can be difficult to purify by crystallization. Converting it to the hydrochloride salt by adding a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) typically causes the salt to precipitate out of the solution. This precipitation is an effective method of purification, leaving many organic impurities behind in the solvent. The resulting solid is also generally more stable and easier to handle than the free base.

Section 4: Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A primary application of benzylhydrazine derivatives is the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. This is a robust and reliable method for generating highly substituted pyrazole cores.

Exemplary Protocol: Synthesis of 1-(3-Bromobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol describes a self-validating system for synthesizing a model pyrazole. The progress can be monitored, and the final product is readily characterized.

1. Reagents and Equipment:

-

This compound hydrochloride (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Ethanol or Acetic Acid (as solvent)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Rotary evaporator

-

Standard glassware for aqueous workup and extraction

2. Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound hydrochloride (e.g., 2.38 g, 10 mmol) and the reaction solvent (e.g., 20 mL of ethanol).

-

Addition of Dicarbonyl: Add acetylacetone (e.g., 1.1 g, 11 mmol) to the stirred suspension. If the hydrochloride salt is used, a mild base like sodium acetate may be added to liberate the free hydrazine in situ, though often the reaction proceeds under mild acidic conditions generated by the salt itself.

-

Heating: Heat the reaction mixture to reflux (for ethanol, ~78°C) and maintain for 2-4 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The consumption of the hydrazine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is complete when the starting hydrazine spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). This removes any remaining inorganic salts and water-soluble components.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

-

Characterization (Final Validation): The identity and purity of the final product, 1-(3-Bromobenzyl)-3,5-dimethyl-1H-pyrazole, must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Diagram: Experimental Workflow

Caption: Step-by-step workflow for pyrazole synthesis.

Section 5: Predicted Spectroscopic Characterization

Confirming the structure of intermediates and final products is essential. Below are the predicted key signals for this compound hydrochloride, which serve as a guide for researchers.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.2-7.6 ppm. The proton between the two substituents (on C2) will likely be a singlet or narrow triplet, while the others will show characteristic ortho and meta coupling.

-

Benzylic Protons (-CH₂-): A key singlet appearing around δ 4.0-4.5 ppm. Its integration (2H) and singlet nature are characteristic.

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad signals anywhere from δ 5-10 ppm, and their intensity can vary. They will exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Benzylic Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine (C-Br) will be found at the lower end of this range, around δ 122 ppm. The carbon attached to the benzyl group (ipso-carbon) will be near δ 138-140 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine hydrochloride salt.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Overtone bands in the 1650-2000 cm⁻¹ region and fundamental bands around 1450-1600 cm⁻¹.

-

Section 6: Conclusion

This compound hydrochloride is more than a mere reagent; it is a strategic tool for molecular construction. Its pre-installed bromine atom provides a gateway to extensive chemical diversification, while the hydrazine moiety offers a reliable entry into the synthesis of nitrogen-based heterocycles. By understanding the principles of its synthesis, handling, and reactivity outlined in this guide, researchers can confidently and safely leverage this compound to accelerate the discovery and development of novel chemical entities.

References

-

MySkinRecipes. [(3-Bromophenyl)methyl]hydrazine hydrochloride Product Description. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Navigating the Nuances of 3-Bromobenzylhydrazine: An In-depth Technical Guide to Stability and Storage

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the critical aspects of stability and storage for 3-Bromobenzylhydrazine. As a Senior Application Scientist, the following content is synthesized from established principles of chemical reactivity, safety data for analogous compounds, and best practices in laboratory management. The focus is on providing a framework of understanding to ensure the integrity of the compound and the safety of personnel.

Introduction: Understanding the Compound

This compound is a substituted hydrazine derivative. The presence of the hydrazine moiety (-NHNH2) imparts significant reactivity, making it a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor in medicinal chemistry. However, this reactivity also brings inherent instability. The benzyl group and the bromine substituent further influence its chemical behavior. Due to the limited availability of specific stability data for this compound, this guide extrapolates from the well-documented properties of hydrazine and its derivatives, as well as related brominated aromatic compounds.

Chemical Stability Profile

The stability of this compound is influenced by several factors, primarily stemming from the reactive nature of the hydrazine functional group. While generally stable under standard ambient conditions when pure, its longevity can be compromised by exposure to atmospheric oxygen, light, elevated temperatures, and certain contaminants.[1]

Inherent Reactivity of the Hydrazine Moiety

Hydrazine and its derivatives are potent reducing agents and are susceptible to oxidation.[2] The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic. This inherent reactivity is the primary driver of potential degradation pathways.

Influence of the 3-Bromobenzyl Group

The 3-bromobenzyl group modifies the reactivity of the hydrazine. The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the hydrazine group. The benzylic position (the CH2 group) is also susceptible to certain reactions, such as free radical halogenation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can postulate several likely routes based on the chemistry of hydrazines and related compounds.

-

Oxidation: The most common degradation pathway for hydrazines is oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.[2] This can lead to the formation of diimide (HN=NH), nitrogen gas, and water. The presence of the benzyl group may lead to the formation of 3-bromobenzaldehyde or 3-bromobenzoic acid upon further oxidation.

-

Disproportionation: In the presence of acid or heat, hydrazines can undergo disproportionation to form ammonia and nitrogen gas.

-

Reaction with Carbon Dioxide: Hydrazines can react with carbon dioxide from the air to form carbazic acid derivatives.[3]

Below is a conceptual diagram illustrating potential degradation pathways.

Caption: Conceptual Degradation Pathways for this compound.

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound and ensuring a safe laboratory environment. The following recommendations are based on best practices for handling hazardous and reactive chemicals.[1][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. | Elevated temperatures can accelerate decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen.[3] |

| Light | Store in a light-resistant container. | Light can catalyze degradation reactions.[1] |

| Container | Tightly sealed, compatible container (e.g., amber glass bottle with a secure cap). | To prevent exposure to air and moisture and avoid reaction with container material.[4] |

| Location | Store in a well-ventilated, designated chemical storage area. | To ensure proper ventilation in case of vapor release. |

| Incompatibilities | Store away from oxidizing agents, acids, metal oxides, and combustible materials. | To prevent hazardous reactions.[2][3] |

Experimental Protocols: Handling and Storage

Adherence to strict protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

Always wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

-

Safety goggles and a face shield.[1]

-

A flame-resistant laboratory coat.[1]

Handling Protocol

-

Work Area: Conduct all handling of this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

-

Inert Atmosphere: When dispensing the compound, use techniques to maintain an inert atmosphere, such as a gentle stream of argon or nitrogen over the solid.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust.

-

Weighing: If possible, weigh the compound directly into the reaction vessel under an inert atmosphere.

-

Cleaning: Clean any spills immediately with an appropriate absorbent material and decontaminate the area. Dispose of waste according to institutional guidelines.

-

Hand Washing: Wash hands thoroughly after handling.[5]

The following workflow diagram outlines the key steps for safe handling.

Caption: Safe Handling Workflow for this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful handling and storage to ensure its stability and the safety of laboratory personnel. By understanding its chemical nature, potential degradation pathways, and adhering to stringent storage and handling protocols, researchers can confidently utilize this compound while minimizing risks. The principles outlined in this guide, though based on analogous compounds, provide a robust framework for the safe and effective use of this compound in a research and development setting.

References

- Synquest Labs. (2023, September 11).

- Sigma-Aldrich. (n.d.).

- Arxada. (n.d.). Anhydrous Hydrazine AH.

- ResearchGate. (n.d.).

- ChemScene. (2025, December 3).

- (n.d.). (3-Bromobenzyl)hydrazine dihydrochloride.

- University of California, Santa Barbara. (n.d.).

- (n.d.).

- Sigma-Aldrich. (2024, September 7).

- Reddit. (2020, March 17). Advice on storing/handling hydrazine. r/chemistry.

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride.

- Arkema. (2012, January 3).

- PubChem. (n.d.). m-Bromobenzohydrazide.

- Carl ROTH. (n.d.).

- Carl ROTH. (n.d.).

- (n.d.).

- ChemicalBook. (2025, September 25). 3-Bromobenzyl bromide.

- PubChem. (n.d.). 3-Bromobenzaldehyde.

- (n.d.).

- Frkova, Z., et al. (2013, May 15). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

- PubMed. (n.d.). Degradation of bromoxynil octanoate by strain Acinetobacter sp.

- Khan Academy. (n.d.).

Sources

An In-Depth Technical Guide to 3-Bromobenzylhydrazine (CAS: 51859-95-1): A Versatile Scaffold for Modern Drug Discovery

This document provides a comprehensive technical overview of 3-Bromobenzylhydrazine, a key chemical intermediate for professionals engaged in synthetic chemistry, pharmaceutical research, and drug development. We will move beyond simple data recitation to explore the compound's chemical utility, strategic applications, and the critical safety protocols required for its handling.

Core Chemical Identity and Properties

This compound, registered under CAS number 51859-95-1, is a substituted hydrazine derivative featuring a benzyl scaffold.[1][2][3] The strategic placement of a bromine atom at the meta-position of the phenyl ring and the presence of a reactive hydrazine moiety (-NHNH₂) make it a highly valuable and versatile building block in organic synthesis. These two functional groups offer orthogonal reactivity, allowing for sequential and controlled molecular elaboration.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental design.

| Property | Value | Source(s) |

| CAS Number | 51859-95-1 | [1][2][3] |

| Molecular Formula | C₇H₉BrN₂ | [1][2][4] |

| Molecular Weight | 201.06 g/mol | [1][2][5] |

| Synonyms | [(3-Bromophenyl)methyl]hydrazine | [1][2] |

| Purity (Typical) | ≥97-98% | [1][2][5] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure suggests a logical and efficient synthetic pathway rooted in fundamental organic chemistry principles. The most probable industrial and laboratory-scale synthesis involves the nucleophilic substitution of a suitable benzyl halide with hydrazine.

Proposed Synthetic Protocol: From 3-Bromobenzyl Bromide

This protocol is based on well-established reactions for hydrazine alkylation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to a suitable solvent like ethanol or isopropanol.

-

Reactant Addition: Cool the hydrazine solution in an ice bath. Dissolve 3-Bromobenzyl bromide (CAS: 823-78-9) in the same solvent and add it dropwise to the stirred hydrazine solution. The large excess of hydrazine is crucial to minimize the formation of the double-alkylated side product.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove excess hydrazine and hydrazine salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is typically purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of this compound.

Core Reactivity Profile

The utility of this compound stems from its dual reactivity:

-

The Hydrazine Moiety: This functional group is a potent nucleophile. It readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. This reaction is a cornerstone for building molecular complexity and is frequently used in fragment-based drug design and the synthesis of heterocyclic systems like pyrazoles and indazoles.

-

The Aryl Bromide: The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage diversification of the molecular scaffold, enabling the exploration of a wide chemical space to optimize biological activity.

Application in Drug Discovery and Development

The structure of this compound makes it an ideal starting point for creating libraries of novel compounds for biological screening. Its derivatives have potential applications across various therapeutic areas.

Scaffold for Bioactive Hydrazones

The reaction of this compound with various carbonyl compounds generates diverse hydrazone derivatives. This class of compounds is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, isatin-hydrazone hybrids have been investigated as potent inhibitors of kinases like VEGFR-2, which are crucial in cancer angiogenesis.[6]

Precursor to Heterocyclic Pharmacophores

Hydrazines are fundamental precursors for synthesizing nitrogen-containing heterocycles, which form the core of countless approved drugs.[7] By leveraging intramolecular cyclization reactions or multi-component reactions, this compound can be used to construct complex ring systems such as:

-

Pyrazoles and Pyrazolones: Known for their analgesic, anti-inflammatory, and kinase inhibitory activities.

-

1,2,4-Triazines and Benzotriazines: Scaffolds found in compounds with applications in CNS disorders and oncology.[8]

-

Thiazole Derivatives: The hydrazine group can be incorporated into thiazole rings, which are present in compounds with antidiabetic and other metabolic activities.[9]

Caption: Application of this compound in a drug discovery workflow.

Safety, Handling, and Storage

Given its chemical structure, particularly the hydrazine moiety and the reactive nature of related benzyl halides, this compound must be handled with stringent safety protocols. Information synthesized from the Safety Data Sheets (SDS) of structurally similar compounds indicates significant potential hazards.[10][11][12]

| Hazard Category | Description and Precautionary Measures | Source(s) |

| Corrosivity | Danger: Causes severe skin burns and eye damage. It is a lachrymator (causes tearing). | [11][12] |

| Action: Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield). Ensure an eyewash station and safety shower are immediately accessible.[11][13] | ||

| Inhalation Toxicity | Warning: May be harmful if inhaled and may cause respiratory irritation. | [10][11] |

| Action: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe dust, fumes, or vapors.[10][11] | ||

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11] | |

| Skin: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[10][11] | ||

| Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12] | ||

| Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. Ingestion can cause severe damage and perforation of delicate tissues.[10][11][12] | ||

| Storage & Stability | Store locked up in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[1][11][12] | |

| Incompatibilities | Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[10] |

Note: The toxicological properties of this compound have not been fully investigated.[10] Therefore, it should be treated as a substance of high potential toxicity.

Conclusion

This compound (CAS 51859-95-1) is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its dual-functional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. The ability to readily form hydrazones and participate in powerful cross-coupling reactions allows researchers to efficiently generate novel compound libraries for targeting a wide array of diseases. While its utility is significant, the inherent reactivity and potential toxicity demand rigorous adherence to safety protocols. For the discerning scientist in drug development, a thorough understanding of this compound's properties, reactivity, and handling requirements is paramount to unlocking its full potential in the quest for new therapeutics.

References

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

ResearchGate. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Link]

-

ChemRxiv. 3-Bromotetrazine: A Versatile Precursor for the Synthesis of 3-Monosubstituted s-Tetrazines and the Labelling of Macromolecule. [Link]

-

PubMed. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Link]

-

PubMed Central. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]

-

PubMed Central. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

-

PubMed Central. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 51859-95-1 | 3-Bromo-benzyl-hydrazine - Synblock [synblock.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound,(CAS# 51859-95-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 3-BROMO-BENZYL-HYDRAZINE - CAS:51859-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Reactivity of 3-Bromobenzylhydrazine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity between 3-bromobenzylhydrazine and carbonyl compounds, such as aldehydes and ketones. It delves into the underlying reaction mechanisms, the influence of molecular structure on reactivity, and provides actionable experimental protocols. The resulting hydrazone products are of significant interest in medicinal chemistry, and their potential applications are also discussed.

Introduction: The Significance of Hydrazone Scaffolds

The condensation reaction between a hydrazine derivative and a carbonyl compound yields a hydrazone, a class of molecules characterized by a carbon-nitrogen double bond (>C=N-NH-).[1] This chemical linkage is a cornerstone in synthetic chemistry due to its reliability and the diverse biological activities exhibited by the resulting products.[2] Hydrazones are integral scaffolds in the development of novel therapeutic agents, with applications as antimicrobial, anticonvulsant, and anticancer agents.[2][3]

This compound serves as a versatile building block in this context. The presence of the benzyl group provides a lipophilic character, while the bromine atom at the meta-position introduces specific electronic properties that modulate the reactivity of the hydrazine moiety. Understanding these nuances is critical for designing efficient synthetic routes and for the rational design of new drug candidates.

The Core Reaction: Mechanism of Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid and is reversible.[4]

The mechanism proceeds through two key stages:

-

Nucleophilic Addition: The terminal nitrogen (Nβ) of the hydrazine, acting as a nucleophile, attacks the electrophilic carbon of the carbonyl group.[5] This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4] This leads to the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration (Elimination): The carbinolamine intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.[6]

The overall rate of the reaction is highly dependent on the pH of the medium. A mildly acidic environment (pH 4.5-5) is generally optimal.[4][7] If the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it unreactive.[7] Conversely, in a neutral or basic medium, the carbonyl group is less electrophilic, slowing down the initial attack.[6]

Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.

Influence of the 3-Bromobenzyl Substituent

The structure of this compound plays a crucial role in its reactivity. The electronic and steric effects of the 3-bromobenzyl group modify the nucleophilicity of the hydrazine nitrogen atoms.

Electronic Effects

-

Inductive Effect: Bromine is an electronegative atom and exerts a moderate electron-withdrawing inductive effect (-I).[8] This effect slightly reduces the electron density on the benzene ring and, by extension, on the benzylic carbon and the attached nitrogen (Nα). This deactivation makes the hydrazine moiety slightly less nucleophilic compared to unsubstituted benzylhydrazine.

-

Resonance Effect: While halogens have lone pairs that can participate in resonance, their inductive effect typically dominates.[8] In the meta position, the bromine atom's resonance effect on the benzylic position is negligible.

-

Overall Impact: The primary electronic influence is a mild deactivation of the hydrazine due to the inductive effect of the bromine. This can lead to slightly slower reaction rates compared to electron-rich benzylhydrazines.[9]

Steric Effects

The benzyl group itself introduces some steric bulk around the Nα nitrogen. However, the nucleophilic attack occurs at the terminal Nβ nitrogen, which is more sterically accessible. Therefore, the steric hindrance from the 3-bromobenzyl group is generally not a significant impediment to the reaction with most aldehydes and many ketones. Highly hindered ketones, however, may react more slowly.[7]

Experimental Protocol: Synthesis of a 3-Bromobenzylhydrazone

This section provides a general, self-validating protocol for the synthesis of a hydrazone from this compound and an aromatic aldehyde.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Starting material |

| Substituted Aromatic Aldehyde | Carbonyl source |

| Ethanol (or Methanol) | Solvent |

| Glacial Acetic Acid | Acid Catalyst |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

| Diethyl Ether / Hexane | Recrystallization/Purification |

| Deuterated Solvent (e.g., DMSO-d6) | NMR analysis |

| KBr pellet | IR analysis |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the aromatic aldehyde in a minimal amount of ethanol.

-

Addition of Hydrazine: To this solution, add a solution of 1.0 equivalent of this compound in ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, a solid product will precipitate out of the solution as the reaction proceeds.

-

Monitoring: On a TLC plate, spot the starting aldehyde, the starting hydrazine, and the reaction mixture. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new spot (the hydrazone product) and the disappearance of the starting material spots indicate reaction completion.

-

Isolation: Once the reaction is complete (typically 2-4 hours), collect the precipitated product by vacuum filtration.

-

Purification: Wash the solid product with cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallize the product from a suitable solvent system like ethanol or a mixture of diethyl ether and hexane.

-

Drying: Dry the purified product under vacuum to obtain the final 3-bromobenzylhydrazone.

Characterization of the Hydrazone Product

Confirmation of the product's structure and purity is essential. Standard spectroscopic methods are employed for this purpose.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the C=O stretch from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretches of the hydrazine. Key new peaks will appear, including a C=N (imine) stretch around 1596–1627 cm⁻¹ and a remaining N-H stretch from the hydrazone moiety around 3195–3310 cm⁻¹.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will confirm the presence of protons from both the 3-bromobenzyl group and the carbonyl-derived portion of the molecule. A characteristic singlet for the N=CH proton will appear downfield (often >8.0 ppm). The NH proton will also be visible as a singlet.[12][13]

-

¹³C NMR: The disappearance of the carbonyl carbon signal (typically >190 ppm for aldehydes) and the appearance of a new C=N carbon signal (around 140-160 ppm) are definitive indicators of hydrazone formation.[13]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized hydrazone, providing further validation of its identity.[12]

Applications in Drug Development

The 3-bromobenzylhydrazone scaffold is a privileged structure in medicinal chemistry. The hydrazone linkage is relatively stable at physiological pH but can be designed to be cleavable under the acidic conditions found in lysosomes or tumor microenvironments, making it useful for drug delivery systems.[1]

Derivatives of bromo-substituted hydrazones have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Many hydrazone derivatives have shown potent cytotoxic effects against various cancer cell lines.[14][15]

-

Antimicrobial Agents: The C=N-N linkage is a common feature in compounds with significant antibacterial and antifungal activity.[2][15]

-

CNS-Active Agents: Certain hydrazones have been explored for their potential in treating neurological disorders.[2][16]

The 3-bromo substituent can engage in halogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing the binding affinity and selectivity of the drug candidate.[17]

Conclusion

The reaction of this compound with carbonyl compounds is a robust and versatile method for synthesizing a diverse library of hydrazone derivatives. The reaction proceeds via a well-understood acid-catalyzed nucleophilic addition-elimination mechanism. The electronic properties of the 3-bromobenzyl group impart a slight deactivation on the hydrazine nucleophile, a factor that can be leveraged in synthetic planning. The resulting hydrazones are valuable scaffolds in drug discovery, offering a wide range of biological activities and potential for targeted drug delivery. A thorough characterization using standard spectroscopic techniques is crucial to ensure the successful synthesis of these promising compounds.

References

-

Dirksen, A., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]

-

Zia-ur-Rehman, M., et al. (2017). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]

-

Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]

-

Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Available at: [Link]

-

Hoyt, L., & Tantillo, D. J. (2021). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. NIH. Available at: [Link]

-

Lee, C.-H., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

Gao, S., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]

-

Sanna, D., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]

-

Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]

-

da Silva, J. G., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Reactions of benzylhydrazine derivatives with carbonyl compounds. ResearchGate. Available at: [Link]

-

Fakhri, M., et al. (2022). Novel Hydrazone Derivatives of 3-Bromopyruvate: Synthesis, Evaluation of the Cytotoxic Effects, Molecular Docking and ADME Studies. PubMed. Available at: [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Available at: [Link]

-

Mayr, H., & Breugst, M. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

-

Viggiano, A. A., et al. (2006). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. PubMed. Available at: [Link]

-

Falska, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. NIH. Available at: [Link]

-

Stana, A., et al. (2022). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. Available at: [Link]

-

Kumar, D., et al. (2016). A review exploring biological activities of hydrazones. PMC - PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2020). A New Pathway for the Synthesis of Ketones from Aldehydes and Sulfonylhydrazones: Is Diazo the Key Intermediate?. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]

-

Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. Available at: [Link]

-

Chad's Prep. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Carbonyl Group-Mechanisms of Addition. Chemistry LibreTexts. Available at: [Link]

-

Dwivedy, A., et al. (2025). A perspective on the synthetic methodologies and biological attributes of thiazole-hydrazone compounds: a medicinal chemistry-based investigation. PubMed. Available at: [Link]

-

Schultz, T. W., & Yarbrough, J. W. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. PubMed. Available at: [Link]

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

-

Yurttaş, L., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][18]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of a Series of Chromone–Hydrazones | MDPI [mdpi.com]

- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Hydrazone Derivatives of 3-Bromopyruvate: Synthesis, Evaluation of the Cytotoxic Effects, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: A Technical Guide to the Applications of 3-Bromobenzylhydrazine in Medicinal Chemistry

Foreword: Unlocking a World of Therapeutic Potential

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful discovery and development of novel therapeutic agents. 3-Bromobenzylhydrazine, a seemingly simple molecule, represents one such scaffold, holding the key to a diverse array of heterocyclic compounds with significant pharmacological promise. This technical guide serves as an in-depth exploration of the potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility and the biological activities of its derivatives. By delving into the causality behind experimental choices and providing validated protocols, we aim to empower the scientific community to harness the full potential of this remarkable molecule.

The Core Moiety: Understanding this compound

This compound [(3-Bromophenyl)methyl]hydrazine, with the chemical formula C₇H₉BrN₂, is a substituted benzylhydrazine that serves as a valuable precursor in organic synthesis. Its structure combines the reactivity of the hydrazine moiety with the synthetic handle of a bromine atom on the phenyl ring, allowing for a multitude of chemical transformations.

Chemical Properties:

| Property | Value |

| CAS Number | 51859-95-1 |

| Molecular Weight | 201.06 g/mol |

| Appearance | Typically a solid |

| Storage | Should be stored in a dry, sealed container |

The hydrazine group (-NHNH₂) is a potent nucleophile, readily reacting with electrophilic species, most notably carbonyl compounds, to form hydrazones. This reactivity is the cornerstone of its utility in the synthesis of nitrogen-containing heterocycles. The bromine atom at the meta-position of the benzyl group offers a site for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound